1,3-Bis(1-phenylethyl)urea 1,3-Bis(1-phenylethyl)urea
Brand Name: Vulcanchem
CAS No.: 86918-15-2
VCID: VC16031982
InChI: InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20)
SMILES:
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol

1,3-Bis(1-phenylethyl)urea

CAS No.: 86918-15-2

Cat. No.: VC16031982

Molecular Formula: C17H20N2O

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(1-phenylethyl)urea - 86918-15-2

Specification

CAS No. 86918-15-2
Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
IUPAC Name 1,3-bis(1-phenylethyl)urea
Standard InChI InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20)
Standard InChI Key DECSQLJEZMEBEG-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Physical and Thermal Characteristics

Key physical properties are summarized in Table 1. The compound’s high boiling point (497.3°C ) reflects strong intermolecular interactions, while its flash point of 186.3°C indicates moderate flammability. The refractive index (1.572 ) and polar surface area (41.13 Ų ) further underscore its suitability for chromatographic applications.

Table 1: Physicochemical Properties of 1,3-Bis(1-phenylethyl)urea

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O
Molecular Weight268.35 g/mol
Density1.085 g/cm³
Boiling Point497.3°C at 760 mmHg
Flash Point186.3°C
LogP3.55
Polar Surface Area41.13 Ų

Synthetic Methodologies

Ruthenium-Catalyzed Urea Synthesis

A ruthenium-catalyzed method utilizing methanol as a C1 source has been reported for synthesizing symmetrically substituted ureas. This approach achieves 1,3-bis(phenethyl)urea in 94% yield under mild conditions, avoiding toxic phosgene derivatives . The reaction mechanism involves dehydrogenation of methanol to formaldehyde, followed by condensation with amines to form the urea linkage.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for 1,3-bis(phenethyl)urea (DMSO-d₆) reveals signals at δ 2.64 (t, J = 7.2 Hz, 4H, CH₂), 3.20 (dd, J = 6.7 Hz, 4H, CH₂), and 7.13–7.31 (m, 10H, aromatic protons) . The ¹³C NMR spectrum shows carbonyl resonance at δ 158.57 ppm, with aromatic carbons between δ 126.13 and 142.32 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + H]⁺ at m/z 269.1652 (calculated: 269.1653) , validating the molecular formula. MALDI-TOF data for related ureas further supports the fragmentation patterns.

Applications in Pharmaceutical Research

Reference Standard in Drug Development

Recent Advances and Future Directions

Recent methodologies emphasize sustainability, such as the aqueous-phase synthesis , which aligns with green chemistry principles. Future research may explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for medicinal applications.

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